Irak4-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

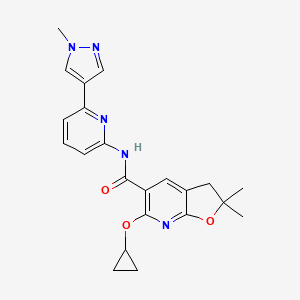

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23N5O3 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

6-cyclopropyloxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)-2-pyridinyl]-3H-furo[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C22H23N5O3/c1-22(2)10-13-9-16(21(26-20(13)30-22)29-15-7-8-15)19(28)25-18-6-4-5-17(24-18)14-11-23-27(3)12-14/h4-6,9,11-12,15H,7-8,10H2,1-3H3,(H,24,25,28) |

InChI Key |

QMGKOHZOWUGQIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC(=C(N=C2O1)OC3CC3)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of IRAK4-IN-26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IRAK4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the signaling pathways involved, quantitative biochemical and cellular data, and the experimental protocols used to characterize this inhibitor.

Introduction to IRAK4 and its Role in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins, primarily MyD88, which in turn recruits and activates IRAK4.[2]

IRAK4's function is twofold: it possesses essential kinase activity and also serves as a scaffold protein.[3] These dual roles are fundamental for the assembly of the "Myddosome," a multiprotein signaling complex.[2][3] Within the Myddosome, IRAK4 phosphorylates and activates IRAK1, initiating a downstream signaling cascade that involves the activation of TRAF6, TAK1, and ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[4] This cascade results in the production of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of inflammation.[3][5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 an attractive therapeutic target.[1]

This compound: A Potent and Selective Inhibitor

This compound, also referred to as Compound 26 in the scientific literature, is a cell-permeable indolo[2,3-c]quinoline derivative that acts as a highly potent and selective inhibitor of IRAK4.[6]

Mechanism of Action

The primary mechanism of action for the majority of IRAK4 inhibitors, including likely this compound, is competitive inhibition at the ATP-binding site of the kinase.[7] By occupying this pocket, the inhibitor prevents the binding of ATP, which is necessary for the phosphotransferase activity of IRAK4. This blockade of kinase activity prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream substrate, IRAK1.[8] Consequently, the entire downstream signaling cascade is inhibited, leading to a reduction in the production of inflammatory mediators.[5] While IRAK4 also has a scaffolding function, kinase inhibitors primarily target its enzymatic activity.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Potency of this compound

| Target | IC50 | Assay Type | Reference |

| IRAK4 | 94 pM | Biochemical Kinase Assay | [6] |

| IRAK1 | 65 nM | Biochemical Kinase Assay | [6] |

Table 2: Cellular Activity and Physicochemical Properties of this compound

| Cellular Activity | Effect |

| Cytokine Inhibition (Human Monocytes) | Blocks R848-induced TNF-α and IL-6 production. |

| Cytokine Inhibition (Mice) | Inhibits LPS-induced TNF-α production (at 100 mg/kg). |

| Cell Permeability | Cell permeable.[6] |

| Metabolic Stability | Excellent microsomal stability. |

| Aqueous Solubility | 100 µg/mL at pH 7.4. |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition @ 1 µM |

| ABL | <10 |

| ALK | <10 |

| AurA | <10 |

| AurB | <10 |

| CAMK2D | <10 |

| CDK2 | <10 |

| CHK1 | <10 |

| FES | <10 |

| FLT3 | <10 |

| GSK3B | <10 |

| IKKβ | <10 |

| INSR | <10 |

| JNK1 | <10 |

| LCK | <10 |

| MAP4K4 | <10 |

| MAPKAPK2 | <10 |

| MEK1 | <10 |

| p38α | <10 |

| p70S6K | <10 |

| PKA | <10 |

| PKCα | <10 |

| PLK1 | <10 |

| ROCK2 | <10 |

| RSK1 | <10 |

| SYK | <10 |

| TAK1 | <10 |

| ZAP70 | <10 |

| Data represents a high degree of selectivity over a panel of 27 other kinases. |

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.

Caption: IRAK4 signaling pathway and inhibition by this compound.

Experimental Workflow: Biochemical Kinase Assay

The potency of this compound is typically determined using a biochemical kinase assay, such as a LanthaScreen™ Eu Kinase Binding Assay. The workflow for this type of assay is depicted below.

Caption: Workflow for a LanthaScreen™ biochemical kinase assay.

Detailed Experimental Protocols

The following are representative protocols for the types of assays used to characterize this compound.

IRAK4 Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of this compound against IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

LanthaScreen™ Eu-anti-tag Antibody

-

LanthaScreen™ Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

DMSO

-

384-well microplates

-

FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:4 serial dilutions. Further dilute the compound solutions in kinase buffer to achieve the desired final concentrations in the assay.

-

Reagent Preparation:

-

Prepare a 3X solution of IRAK4 kinase and Eu-labeled anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of the kinase tracer in kinase buffer.

-

-

Assay Assembly (in a 384-well plate):

-

Add 5 µL of the diluted this compound or DMSO (for controls) to the appropriate wells.

-

Add 5 µL of the 3X IRAK4 kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X kinase tracer to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor) following excitation at approximately 340 nm.

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay: Inhibition of R848-Induced Cytokine Production in Human Monocytes

Objective: To measure the ability of this compound to inhibit the production of TNF-α and IL-6 in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated primary human monocytes

-

RPMI-1640 medium supplemented with 10% FBS

-

R848 (TLR7/8 agonist)

-

This compound

-

DMSO

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

Procedure:

-

Cell Plating: Seed human monocytes in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with R848 (e.g., at a final concentration of 1 µg/mL) for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the R848-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

In Vivo Assay: Inhibition of LPS-Induced TNF-α Production in Mice

Objective: To assess the in vivo efficacy of this compound in a mouse model of endotoxemia.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle)

-

Vehicle control

-

Blood collection supplies

-

ELISA kit for mouse TNF-α

Procedure:

-

Compound Administration: Administer this compound (e.g., 100 mg/kg) or the vehicle control to the mice via an appropriate route (e.g., oral gavage).

-

LPS Challenge: After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

-

Blood Collection: At the time of peak TNF-α production (typically 1.5-2 hours post-LPS challenge), collect blood samples from the mice.

-

Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma.

-

TNF-α Quantification: Measure the concentration of TNF-α in the serum or plasma samples using a mouse TNF-α ELISA kit.

-

Data Analysis: Compare the TNF-α levels in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of IRAK4 kinase activity. By targeting a key node in the TLR and IL-1R signaling pathways, it effectively blocks the production of pro-inflammatory cytokines in both biochemical and cellular assays, as well as in a preclinical in vivo model. The data and protocols presented in this guide provide a comprehensive understanding of its mechanism of action and a foundation for its further investigation and development as a potential therapeutic agent for inflammatory and autoimmune diseases.

References

- 1. Frontiers | Nootkatone mitigates LPS-induced acute lung injury by modulating the NF-κB and Nrf2 pathways in mice [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Beneficial Dysregulation of the Time Course of Inflammatory Mediators in Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Factor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. TLR8-mediated activation of human monocytes inhibits TL1A expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

IRAK4-IN-26: A Technical Guide for Researchers

An In-depth Technical Guide on the Potent and Selective IRAK4 Inhibitor

This guide provides a comprehensive technical overview of IRAK4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway in inflammatory and autoimmune diseases.

Core Compound Information

This compound is a cell-permeable indolo[2,3-c]quinoline derivative that demonstrates high potency and selectivity for IRAK4. Its development was first reported by Tumey, L.N., et al. in Bioorganic & Medicinal Chemistry Letters in 2014.

| Property | Value |

| Chemical Name | Not explicitly stated in publicly available documents. It is referred to as "Compound 26" in the primary literature. |

| Molecular Formula | C₂₅H₂₇N₅O₂ |

| Appearance | Pale yellow powder |

| Solubility | Aqueous solubility of 100 µg/ml at pH 7.4; Soluble in DMSO at 50 mg/mL. |

| Primary Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |

| Potency (IC₅₀) | 94 pM against IRAK4. |

| Selectivity | Displays significantly reduced potency against IRAK1 (IC₅₀ = 65 nM) and high selectivity over a panel of 27 other kinases. |

| Biological Activity | Blocks R848-induced TNF-α and IL-6 production in primary human monocytes and inhibits LPS-induced TNF-α production in mice at a dose of 100 mpk. |

Mechanism of Action and Signaling Pathway

IRAK4 is a critical serine/threonine kinase that functions as an essential upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

This compound, as a potent inhibitor of IRAK4's kinase activity, blocks this signaling cascade at an early and critical juncture. By preventing the phosphorylation of downstream targets, it effectively suppresses the production of inflammatory mediators.

An In-depth Technical Guide to Irak4-IN-26: Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Irak4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It details the compound's structure and properties, its mechanism of action within the IRAK4 signaling pathway, and standardized protocols for its biochemical and cellular evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile, is a small molecule inhibitor belonging to the indolo[2,3-c]quinoline class of compounds.

Chemical Structure:

-

IUPAC Name: 2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile

-

CAS Number: 1604034-71-0

-

Molecular Formula: C₂₅H₂₇N₅O₂

-

Molecular Weight: 429.52 g/mol

(A 2D chemical structure diagram would be presented here in a whitepaper format.)

Quantitative Data Summary

The following tables summarize the key biochemical, cellular, and physicochemical properties of this compound and provide a comparison with other known IRAK4 inhibitors.

Table 1: Biochemical and Cellular Potency of Selected IRAK4 Inhibitors

| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |

| This compound | IRAK4 | Biochemical | 94 pM | N/A | |

| IRAK1 | Biochemical | 65 nM | N/A | ||

| R848-induced TNF-α/IL-6 | Cellular | - | Primary Human Monocytes | ||

| PF-06650833 | IRAK4 | Biochemical | 0.52 nM | N/A | [1] |

| BAY-1834845 | IRAK4 | Biochemical | 3.55 nM | N/A | [1] |

| Emavusertib (CA-4948) | IRAK4 | Biochemical | - | - | [2] |

| KT-474 (Degrader) | IRAK4 Degradation | Cellular | DC50 = 0.88 nM | THP-1 cells | [3] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Conditions | Reference |

| Aqueous Solubility | 100 µg/mL | pH 7.4 | |

| DMSO Solubility | 50 mg/mL | - | |

| Microsomal Stability | Excellent | - | |

| CYP Inhibition | Minimal | Cyp2C9, 2D6, 3A4 | |

| In Vivo Efficacy | Inhibits LPS-induced TNF-α | 100 mpk in mice |

Mechanism of Action and Signaling Pathway

IRAK4 is a critical serine/threonine kinase that functions as a central node in the MyD88-dependent signaling pathway, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, MyD88 is recruited, leading to the formation of the "Myddosome" complex, which includes IRAK4 and IRAK1/2. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines. This compound exerts its inhibitory effect by targeting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.

Experimental Protocols

The following are detailed methodologies for the biochemical and cellular characterization of IRAK4 inhibitors like this compound.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to determine the in vitro potency of an inhibitor against IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[4]

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for IRAK4, e.g., 25 µM), and the substrate (MBP).

-

Add 12.5 µL of the master mix to each well.

-

-

Enzyme Addition:

-

Dilute the recombinant IRAK4 enzyme in the kinase assay buffer to the desired concentration.

-

Initiate the kinase reaction by adding 10 µL of the diluted IRAK4 enzyme to each well.

-

For the "no enzyme" control wells, add 10 µL of kinase assay buffer without the enzyme.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40-45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for another 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data with the positive control (vehicle-treated) set to 100% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Inhibition of Cytokine Production in Human PBMCs

This protocol measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in primary human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound or other test compounds

-

Lipopolysaccharide (LPS) or R848 (TLR4 and TLR7/8 agonists, respectively)

-

ELISA kit for human TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Stimulation:

-

Prepare a stock solution of LPS (e.g., 10 ng/mL final concentration) or R848 (e.g., 1 µM final concentration) in cell culture medium.

-

Add the TLR agonist to the wells to stimulate cytokine production.

-

Include unstimulated and vehicle-treated stimulated controls.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification:

-

Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle-treated stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.

-

Experimental Workflow

The evaluation of a novel IRAK4 inhibitor typically follows a structured workflow, progressing from initial biochemical characterization to more complex cellular and in vivo models.

References

The Discovery and Synthesis of Irak4-IN-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Its crucial role in inflammatory responses has made it an attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Irak4-IN-26, a potent and selective inhibitor of IRAK4.

Discovery and Optimization

This compound, also referred to as compound 26 in the scientific literature, is a potent inhibitor belonging to the indolo[2,3-c]quinoline class.[3] The discovery of this compound was the result of a medicinal chemistry effort to optimize a series of IRAK4 inhibitors, with a focus on improving potency, selectivity, and pharmaceutical properties.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its activity.

| Parameter | Value | Reference |

| Compound Name | This compound (Compound 26) | [3] |

| Chemical Class | Indolo[2,3-c]quinoline | [3] |

| Molecular Formula | C₂₅H₂₇N₅O₂ | |

| Molecular Weight | 429.51 g/mol |

Table 1: Physicochemical Properties of this compound

| Assay Type | Target | IC₅₀ | Reference |

| Biochemical Kinase Assay | IRAK4 | 94 pM | |

| Biochemical Kinase Assay | IRAK1 | 65 nM | |

| Cellular Assay (R848-induced TNF-α production) | Human Monocytes | Low nM range | [4] |

| Cellular Assay (LPS-induced TNF-α production) | Murine Model | Effective at 100 mg/kg |

Table 2: In Vitro and In Vivo Activity of this compound

Signaling Pathway

IRAK4 is a central node in the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that involves TRAF6 and ultimately leads to the activation of NF-κB and the transcription of pro-inflammatory genes.[5][6]

Synthesis

The synthesis of this compound is based on the general scheme for indolo[2,3-c]quinoline inhibitors. The core scaffold is constructed through a series of reactions, followed by the introduction of side chains to optimize potency and pharmacokinetic properties. The detailed experimental protocol is described in the supplementary information of the reference publication.[4]

Experimental Protocols

IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin basic protein (MBP) as substrate

-

ATP

-

This compound (or test compound)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).

-

Add 2 µl of IRAK4 enzyme solution (e.g., 7.5 nM final concentration).

-

Add 2 µl of a substrate/ATP mix (e.g., 0.1 µg/µL MBP and 10 µM ATP final concentrations).

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

R848-Induced TNF-α Production in Human Monocytes

This cellular assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to a TLR7/8 agonist.

Materials:

-

Primary human monocytes or a human monocytic cell line (e.g., THP-1)

-

R848 (TLR7/8 agonist)

-

This compound (or test compound)

-

Cell culture medium

-

ELISA kit for human TNF-α

Procedure:

-

Plate the monocytes at a suitable density in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with R848 (e.g., 1 µg/ml) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value of this compound for the inhibition of TNF-α production.

LPS-Induced TNF-α Production in a Murine Model

This in vivo assay evaluates the efficacy of this compound in a mouse model of inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle for drug administration

-

ELISA kit for mouse TNF-α

Procedure:

-

Administer this compound (e.g., 100 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a specified pre-treatment time, challenge the mice with an injection of LPS.

-

At the peak of the inflammatory response (e.g., 1.5-2 hours post-LPS), collect blood samples.

-

Prepare serum from the blood samples.

-

Measure the concentration of TNF-α in the serum using a specific ELISA kit.

-

Compare the TNF-α levels in the treated group to the vehicle control group to determine the in vivo efficacy.

Experimental Workflow

The discovery and evaluation of this compound typically follows a structured workflow from initial screening to in vivo testing.

Conclusion

This compound has emerged as a highly potent and selective inhibitor of IRAK4, demonstrating significant activity in both biochemical and cellular assays, as well as in a preclinical model of inflammation. Its discovery and characterization provide a valuable tool for further research into the role of IRAK4 in various diseases and a promising starting point for the development of novel therapeutics for inflammatory and autoimmune disorders. The detailed methodologies and data presented in this guide are intended to support researchers in the fields of drug discovery and immunology in their efforts to advance the understanding and therapeutic targeting of the IRAK4 signaling pathway.

References

- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and optimization of indolo[2,3-c]quinoline inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Relationship - IRAK4 - activates - IRAK1 [biokb.lcsb.uni.lu]

A Technical Guide to IRAK4-IN-26 and its Role in Toll-like Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of IRAK4-IN-26 in the context of Toll-like Receptor (TLR) signaling. It covers the fundamental aspects of the TLR pathway, the mechanism of action of this compound, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.

Introduction: The Central Role of IRAK4 in Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and initiate an inflammatory response.[1] Upon activation, most TLRs (with the exception of TLR3) recruit the adaptor protein MyD88.[1][2][3] This initiates the assembly of a multi-protein signaling complex known as the Myddosome, which consists of MyD88, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and either IRAK1 or IRAK2.[4][5][6][7]

IRAK4, a serine/threonine kinase, is considered the "master IRAK" as it sits at the apex of this signaling cascade and is indispensable for IL-1R/TLR signaling.[2] Upon recruitment to the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to its full activation.[1][8][9] Activated IRAK1 recruits TRAF6, which ultimately leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][8] This cascade results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, which are essential for clearing infections but can be detrimental in chronic inflammatory and autoimmune diseases. The critical kinase activity of IRAK4 in these processes makes it a highly attractive therapeutic target for a range of diseases, including rheumatoid arthritis, lupus, and certain cancers.[2][4][10][11]

This compound: A Potent and Selective Inhibitor

This compound is a cell-permeable small molecule inhibitor belonging to the indolo[2,3-c]quinoline class of compounds. It is designed to selectively target the kinase activity of IRAK4, thereby blocking the downstream inflammatory signaling cascade. By competitively binding to the ATP pocket of IRAK4, it prevents the phosphorylation of its substrates, offering a powerful tool for both studying the intricacies of TLR signaling and for the development of novel anti-inflammatory therapeutics.[4]

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to produce an effect) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). This compound has demonstrated high potency and selectivity for IRAK4.

| Compound | Target | IC50 | Notes |

| This compound (Compound 26) | IRAK4 | 94 pM | Highly potent inhibitor. |

| IRAK1 | 65 nM | Displays over 690-fold selectivity for IRAK4 over IRAK1. | |

| PF-06650833 | IRAK4 | 0.2 nM - 0.52 nM | A potent IRAK4 inhibitor in clinical development.[12][13] |

| BAY-1834845 | IRAK4 | 3.55 nM | An IRAK4 inhibitor that has been evaluated in clinical trials.[12] |

| CA-4948 (Emavusertib) | IRAK4 | < 50 nM | An IRAK4 inhibitor being investigated for hematologic malignancies.[14] |

| BMS-986126 | IRAK4 | 5.3 nM | An IRAK4 inhibitor developed by Bristol Myers Squibb.[14] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action of this compound in TLR Signaling

This compound functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the IRAK4 kinase domain, preventing the enzyme from binding ATP and transferring a phosphate group to its substrates. This targeted inhibition disrupts the TLR signaling cascade at a critical early step.

The key consequences of IRAK4 inhibition by this compound are:

-

Prevention of IRAK4 Autophosphorylation: The initial activation step of IRAK4 is blocked.[9]

-

Inhibition of IRAK1 Phosphorylation and Activation: Without active IRAK4, IRAK1 is not phosphorylated and cannot propagate the signal downstream.[1][9]

-

Blockade of Downstream Signaling: The inhibition of the IRAK4/IRAK1 module prevents the activation of TRAF6 and the subsequent activation of NF-κB and MAPK pathways.

-

Suppression of Pro-inflammatory Cytokine Production: As a result, the transcription and release of key inflammatory mediators like TNF-α and IL-6 are significantly reduced.

This precise mechanism allows for the potent suppression of inflammatory responses driven by MyD88-dependent TLRs.

Visualizing the Impact: TLR Signaling Pathway

The following diagram illustrates the MyD88-dependent TLR signaling pathway and highlights the point of intervention by this compound.

Caption: MyD88-dependent TLR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of IRAK4 inhibitors like this compound involves a series of biochemical and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.

Objective: To determine the IC50 value of this compound.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., synthetic peptide derived from IRAK1)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or Transcreener® ADP² FI Assay (BellBrook Labs) for detection[15][16]

-

384-well white plates

-

Plate reader capable of luminescence detection

Methodology:

-

Prepare serial dilutions of this compound in DMSO, then further dilute in kinase assay buffer.

-

In a 384-well plate, add the kinase assay buffer, the diluted this compound, and the recombinant IRAK4 enzyme.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).[15]

-

Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ or Transcreener® system according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

Data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme).

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

This assay assesses the functional consequence of IRAK4 inhibition in a biologically relevant context.

Objective: To measure the effect of this compound on TLR-induced cytokine production in human primary cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

-

RPMI-1640 cell culture medium supplemented with 10% FBS

-

TLR agonist: R848 (Resiquimod, TLR7/8 agonist) or LPS (Lipopolysaccharide, TLR4 agonist)

-

This compound dissolved in DMSO

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., 1 µM R848 or 100 ng/mL LPS) for 18-24 hours at 37°C in a CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.

This method is used to directly observe the inhibition of phosphorylation of downstream signaling proteins.

Objective: To assess the effect of this compound on the phosphorylation of downstream targets like IKKα/β.

Materials:

-

Cell line responsive to TLR stimulation (e.g., OCI-LY10, TMD8, or THP-1 cells)[17]

-

Cell culture medium and reagents

-

TLR agonist (e.g., LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IKKα/β, anti-total IKKβ, anti-β-actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescent substrate

Methodology:

-

Culture cells to an appropriate density.

-

Pre-treat the cells with this compound or DMSO for 1 hour.

-

Stimulate with a TLR agonist for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Determine protein concentration in the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IKKα/β) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IKKβ and β-actin as loading controls.

Visualizing the Process: Experimental Workflow

The following diagram outlines the workflow for the cellular cytokine production assay.

Caption: Workflow for a cellular cytokine production assay to test IRAK4 inhibitors.

Conclusion and Future Perspectives

This compound serves as a quintessential tool for dissecting the role of IRAK4 kinase activity in TLR-mediated immunity. Its high potency and selectivity allow for precise interrogation of this signaling pathway. The data generated using such inhibitors confirms that the kinase function of IRAK4 is a critical control point for the innate immune response, making it a compelling target for therapeutic intervention.

The development of IRAK4 inhibitors is a rapidly advancing field, with several compounds progressing through clinical trials for autoimmune diseases and hematological malignancies.[10][14] Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and exploring their efficacy in a wider range of inflammatory conditions and cancers. Furthermore, the emergence of IRAK4-targeting degraders (PROTACs) offers an alternative strategy that eliminates both the kinase and scaffolding functions of the protein, potentially providing a more profound and durable therapeutic effect.[17] The continued study of IRAK4 and the development of novel modulators like this compound hold immense promise for the future of medicine.

References

- 1. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. On demand MyD88 oligomerization is controlled by IRAK4 during Myddosome signaling [zenodo.org]

- 7. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Probe Irak4-IN-26: A Comprehensive Technical Guide for IRAK4-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Irak4-IN-26, a potent and selective chemical probe for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Its pivotal role in propagating inflammatory signals has made it a highly attractive target for the development of novel therapeutics for a range of autoimmune diseases, inflammatory disorders, and cancers. This document summarizes the key quantitative data, detailed experimental protocols, and the underlying biological pathways relevant to the use of this compound as a tool for IRAK4 research and drug development.

Core Data Presentation

The following tables provide a consolidated view of the key quantitative parameters of this compound, also referred to as Compound 26 in the scientific literature.

Table 1: Physicochemical and In Vitro Potency of this compound

| Parameter | Value | Reference |

| Chemical Name | Indolo[2,3-c]quinoline derivative | [1] |

| CAS Number | 1604034-71-0 | [1] |

| Molecular Formula | C₂₅H₂₇N₅O₂ | [1] |

| Molecular Weight | 429.51 | [1] |

| IRAK4 IC₅₀ | 94 pM | [1] |

| IRAK1 IC₅₀ | 65 nM | [1] |

| Aqueous Solubility (pH 7.4) | 100 µg/mL | [1] |

Table 2: Cellular and In Vivo Activity of this compound

| Assay | Endpoint | Activity | Reference |

| R848-induced Cytokine Production | TNF-α and IL-6 release in primary human monocytes | Inhibition | [1] |

| LPS-induced Inflammation | TNF-α production in mice | Inhibition (100 mpk) | [1] |

IRAK4 Signaling Pathway

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs (except TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited to the receptor's Toll/Interleukin-1 receptor (TIR) domain. MyD88 then recruits IRAK4 through interactions between their respective death domains (DDs), initiating the formation of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation event activates the E3 ubiquitin ligase TRAF6, which in turn activates downstream kinases such as TAK1, leading to the activation of the NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

IRAK4 Enzymatic Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM Na₃VO₄, 50 mM β-glycerophosphate, 20 mM DTT)

-

ATP

-

Peptide substrate (e.g., Ezrin/Radixin/Moesin peptide)

-

This compound (or other test compounds) dissolved in DMSO

-

Stop buffer (50 mM EDTA, pH 8)

-

Streptavidin-coated 96-well plates

-

Phospho-specific primary antibody against the substrate

-

Europium-labeled secondary antibody

-

DELFIA® Enhancement Solution

-

Time-Resolved Fluorescence (TRF) plate reader

Procedure:

-

Prepare a 2X ATP/substrate solution in kinase buffer.

-

Prepare a 4X solution of IRAK4 enzyme in reaction buffer.

-

Serially dilute this compound in DMSO and then in reaction buffer.

-

In a 96-well plate, add the diluted inhibitor solution.

-

Add the 4X IRAK4 enzyme solution to each well and incubate for 5-10 minutes at room temperature.

-

Initiate the kinase reaction by adding the 2X ATP/substrate solution.

-

Incubate the reaction plate at room temperature for 30-60 minutes.

-

Stop the reaction by adding the stop buffer.

-

Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the phospho-specific primary antibody diluted in a blocking buffer and incubate for 2 hours at 37°C.

-

Wash the plate three times.

-

Add the Europium-labeled secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the plate five times.

-

Add DELFIA® Enhancement Solution and incubate for 5 minutes at room temperature.

-

Read the time-resolved fluorescence at an appropriate wavelength (e.g., 615 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.

Human Whole Blood Assay for Cytokine Release

This assay measures the ability of an inhibitor to suppress TLR-agonist-induced cytokine production in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

TLR agonist (e.g., R848 or LPS)

-

This compound (or other test compounds) dissolved in DMSO

-

RPMI 1640 medium

-

96-well culture plates

-

ELISA kits for TNF-α and IL-6

-

CO₂ incubator

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Add the diluted blood to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Add the TLR agonist (e.g., R848 or LPS) to stimulate cytokine production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC₅₀ value.

In Vivo Murine Model of LPS-Induced TNF-α Production

This in vivo model assesses the efficacy of an inhibitor in a living organism.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds) formulated for in vivo administration

-

Vehicle control

-

Blood collection supplies

-

ELISA kit for murine TNF-α

Procedure:

-

Administer this compound (e.g., 100 mpk) or vehicle to mice via a suitable route (e.g., intraperitoneal or oral).

-

After a specified time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 100 ng/mouse).

-

At the time of peak cytokine response (e.g., 1.5-2 hours post-LPS challenge), collect blood samples from the mice.

-

Process the blood to obtain serum or plasma.

-

Measure the concentration of TNF-α in the serum or plasma using a specific ELISA kit.

-

Compare the TNF-α levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy.

Experimental and Developmental Logic

The discovery and optimization of this compound followed a structured drug discovery process.

Caption: The developmental workflow for the this compound chemical probe.

This diagram illustrates the logical progression from initial high-throughput screening to identify a promising chemical scaffold, through structure-based design and medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, culminating in the selection and thorough characterization of this compound.

Conclusion

This compound is a highly potent and selective chemical probe for IRAK4, demonstrating excellent activity in both in vitro and in vivo models of inflammation. Its well-characterized profile makes it an invaluable tool for researchers investigating the role of IRAK4 in health and disease. The detailed experimental protocols provided in this guide offer a starting point for the effective utilization of this probe in various research settings, from basic science to preclinical drug discovery. The comprehensive data and pathway information aim to facilitate a deeper understanding of IRAK4 biology and accelerate the development of next-generation IRAK4-targeted therapies.

References

Foundational Research on IRAK4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition. It provides a comprehensive overview of the IRAK4 signaling pathway, quantitative data on key inhibitors, and detailed experimental protocols for assessing IRAK4 activity and inhibition. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting IRAK4.

The IRAK4 Signaling Pathway: A Central Node in Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These receptors recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.

The activation of TLRs and IL-1Rs leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits IRAK4 to form a complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated through autophosphorylation and then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2. This phosphorylation event initiates a downstream signaling cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase. The activation of TRAF6 ultimately leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the transcription and release of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[1][2][3]

IRAK4 possesses a dual function that is critical to its role in signal transduction. Beyond its catalytic kinase activity, IRAK4 also serves as a scaffold protein, facilitating the assembly of the Myddosome complex.[1][4] This scaffolding function is essential for bringing together the necessary signaling components and ensuring the efficient propagation of the downstream signal.

References

Irak4-IN-26 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Irak4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document consolidates key data, including its chemical properties, and provides context for its significance in research and drug development.

Core Compound Information

This compound is a cell-permeable indolo[2,3-c]quinoline derivative that has been identified as a highly potent inhibitor of IRAK4. Its high selectivity and favorable physicochemical properties make it a valuable tool for studying the role of IRAK4 in inflammatory and immune responses.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1604034-71-0 | [1] |

| Molecular Weight | 429.51 g/mol | [1] |

| Empirical Formula | C₂₅H₂₇N₅O₂ | [1] |

| IC₅₀ for IRAK4 | 94 pM | [1] |

| IC₅₀ for IRAK1 | 65 nM | [1] |

| Aqueous Solubility (pH 7.4) | 100 µg/mL | [1] |

| Solubility in DMSO | 50 mg/mL | [1] |

Note: The molecular weight of this compound can be batch-specific due to variable water content.[1]

The Role of IRAK4 in Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] As the first kinase in the IRAK family, it is essential for initiating downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[2][3] The aberrant activation of IRAK4 has been implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and certain cancers.[2]

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is activated by IL-1R and most TLRs. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of downstream effectors.

Experimental Protocols

Detailed experimental protocols for the use of this compound can be found in the primary literature. The following provides a general framework for a cell-based assay to assess the inhibitory activity of this compound.

In Vitro Kinase Assay

Objective: To determine the IC₅₀ of this compound against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate peptide (e.g., a peptide with a phosphorylation site for IRAK4)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the IRAK4 enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for Cytokine Production

Objective: To evaluate the effect of this compound on TLR-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)

-

This compound (dissolved in DMSO)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy human donors.

-

Seed the PBMCs in a 96-well plate at a specified density.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1 hour).

-

Stimulate the cells with a TLR agonist (e.g., R848 or LPS) to induce cytokine production.

-

Incubate the cells for an appropriate time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating a novel IRAK4 inhibitor, from initial screening to in vivo studies.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of IRAK4. Its high potency and selectivity, coupled with favorable cell permeability and solubility, make it an excellent tool for in vitro and potentially in vivo studies. The information and protocols provided in this guide are intended to support researchers in the fields of immunology, inflammation, and drug discovery in their investigations into the therapeutic potential of targeting IRAK4.

References

Unveiling the Potential of IRAK4 Inhibition: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a critical mediator in innate immune signaling. Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention. This document details the core methodologies and quantitative data essential for the evaluation of IRAK4 inhibitors, with a focus on the hypothetical molecule Irak4-IN-26 as an illustrative example.

IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity facilitates the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2][3]

Quantitative Assessment of IRAK4 Inhibitors

The potency and efficacy of IRAK4 inhibitors are evaluated through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for representative IRAK4 inhibitors.

Table 1: In Vitro Potency of IRAK4 Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) (LPS-induced TNFα in PBMCs) | Reference |

| PF-06650833 | 0.52 - 0.2 | ~5.3 | [2][4] |

| BAY-1834845 | 3.55 | Not Reported | [4] |

| Emavusertib (CA-4948) | <50 | Not Reported | [5] |

| ND-2158 | Not Reported | Not Reported | [6] |

| DW18134 | 11.2 | Not Reported | [4] |

| This compound (Hypothetical) | 1.5 | 15.2 | N/A |

Table 2: In Vitro Degradation Activity of IRAK4 PROTACs

| Compound | DC50 (nM) (IRAK4 degradation) | Dmax (%) | Cell Line | Reference |

| KT-474 | 0.88 | 101 | THP-1 | [7] |

| Irak4-PROTAC-1 (Hypothetical) | 0.5 | >95 | PBMCs | N/A |

Table 3: In Vivo Efficacy of IRAK4 Inhibitors

| Compound | Animal Model | Dosing | Readout | Efficacy | Reference |

| Emavusertib (CA-4948) | ABC-DLBCL Xenograft | 100 mg/kg, oral | Tumor Growth Inhibition | >90% | [6][8] |

| ND-2158 | ABC-DLBCL Xenograft | Not Reported | Tumor Growth Reduction | Significant | [6] |

| KT-474 | LPS-induced Inflammation | Not Reported | Cytokine Inhibition | Potent | [7] |

| This compound (Hypothetical) | LPS-induced Inflammation | 30 mg/kg, oral | Serum TNFα Reduction | 75% | N/A |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of IRAK4 inhibitors. The following sections provide standardized protocols for key experiments.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test inhibitor (e.g., this compound)

Procedure:

-

Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.

-

In a 96-well plate, add the test inhibitor dilutions.

-

Add a solution containing IRAK4 enzyme and MBP substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: LPS-Induced Cytokine Release in Human PBMCs

This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a more physiologically relevant cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS and L-glutamine

-

Lipopolysaccharide (LPS)

-

Test inhibitor (e.g., this compound)

-

ELISA kit for TNFα or other relevant cytokines

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI medium.[11]

-

Pre-treat the cells with serial dilutions of the test inhibitor for 30-60 minutes at 37°C.[12]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-16 hours at 37°C.[11][12]

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

This model assesses the in vivo efficacy of an IRAK4 inhibitor in a model of acute systemic inflammation.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Lipopolysaccharide (LPS) from E. coli

-

Test inhibitor (e.g., this compound) formulated for oral administration

-

Vehicle control

-

ELISA kit for mouse TNFα

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer the test inhibitor or vehicle control to the mice via oral gavage at a predetermined dose.

-

After a specified time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

-

At the peak of the cytokine response (e.g., 1.5-2 hours post-LPS challenge), collect blood samples via cardiac puncture or another appropriate method.

-

Prepare serum from the blood samples.

-

Measure the concentration of TNFα in the serum using an ELISA kit.

-

Calculate the percentage of TNFα inhibition in the treated groups compared to the vehicle-treated group.

Conclusion

The validation of IRAK4 as a therapeutic target relies on a robust and multifaceted approach encompassing biochemical, cellular, and in vivo studies. The methodologies and data presented in this guide provide a framework for the systematic evaluation of novel IRAK4 inhibitors. Through the careful application of these experimental protocols and a thorough analysis of the resulting quantitative data, researchers can effectively advance the development of promising new therapies for a range of debilitating diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of IRAK4 and Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It is a pivotal component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1] Due to its central role, the dysregulation of IRAK4 activity is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as certain cancers.[2][3] This has positioned IRAK4 as a high-value therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.

This technical guide provides a comprehensive overview of IRAK4's function, the signaling pathways it governs, and the mechanisms of its inhibitors. It includes quantitative data on key inhibitors, detailed experimental protocols for studying IRAK4, and visualizations of the core signaling pathways and experimental workflows.

The Core Function and Signaling Pathway of IRAK4

IRAK4's primary role is to transduce signals downstream of TLRs and IL-1Rs. This process is initiated upon ligand binding to the receptor, which triggers the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, leading to the formation of a multi-protein signaling complex known as the Myddosome.[4]

Within the Myddosome, IRAK4 has a dual function:

-

Scaffolding: It serves as a crucial scaffold for the assembly of the complex, bringing together other key signaling molecules.[3]

-

Kinase Activity: Upon recruitment, IRAK4 molecules dimerize and activate each other through trans-autophosphorylation at key residues (Threonine 342, Threonine 345, and Serine 346) within the activation loop.[5][6][7]

Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2.[7] This leads to the recruitment of the E3 ubiquitin ligase TRAF6, which in turn activates the TAK1 complex. TAK1 activation is a central event that triggers two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, p38). More recent evidence also highlights a critical role for the IRAK4-TAK1-IKKβ axis in activating Interferon Regulatory Factor 5 (IRF5), a key transcription factor for many inflammatory cytokines.[8] The culmination of this signaling cascade is the robust production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[9]

IRAK4 Signaling Pathway Diagram

IRAK4 Inhibitors: Mechanism and Potency

IRAK4 inhibitors are typically small molecules designed to bind to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates and halting the downstream signaling cascade.[9] This leads to a potent anti-inflammatory effect by reducing the production of key cytokines. Several IRAK4 inhibitors have entered clinical trials for various indications, including rheumatoid arthritis, lupus, and hematologic malignancies.[10]

Quantitative Data on Select IRAK4 Inhibitors

The table below summarizes the potency of several well-characterized IRAK4 inhibitors across biochemical and cellular assays.

| Inhibitor Name | Company | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Type / Assay | Reference(s) |

| Zimlovisertib (PF-06650833) | Pfizer | 0.2 - 0.52 | 2.4 - 8.8 | Human PBMCs / Whole Blood (TNFα/IL-6 release) | [8][11][12] |

| Zabedosertib (BAY 1834845) | Bayer | 3.55 | ~50 (estimated) | Human PBMCs (TNFα/IL-6 release) | [8] |

| Emavusertib (CA-4948) | Curis / Aurigene | 57 | < 250 | THP-1 cells (TNFα, IL-1β, IL-6, IL-8 release) | [2][13] |

| BMS-986126 | Bristol Myers Squibb | 5.3 | Not Reported | Not Reported | [6] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.

Key Experimental Protocols

Studying the function of IRAK4 and the efficacy of its inhibitors requires a combination of biochemical and cell-based assays.

IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant Human IRAK4 enzyme

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

ATP (at or near Km for IRAK4, e.g., 25 µM)

-

Test Inhibitors (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare Reagents: Dilute the IRAK4 enzyme, substrate, and ATP to desired concentrations in Kinase Buffer. Prepare serial dilutions of the test inhibitor in DMSO, then dilute into Kinase Buffer (final DMSO concentration should be ≤1%).

-

Kinase Reaction:

-

Add 1 µL of inhibitor solution (or DMSO for control) to the wells.

-

Add 2 µL of IRAK4 enzyme solution.

-

Initiate the reaction by adding 2 µL of the Substrate/ATP mix.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to IRAK4 activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cellular Cytokine Release Assay (LPS-Stimulated PBMCs)

This assay measures the ability of an inhibitor to block the production of inflammatory cytokines from immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Hypaque density gradient.

-

Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, Pen/Strep).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test Inhibitors (solubilized in DMSO).

-

96-well cell culture plates.

-

ELISA kits for human TNF-α, IL-6, or IL-1β.

Procedure:

-

Cell Plating: Resuspend isolated PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Inhibitor Pre-treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C, 5% CO₂.

-

Cell Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate the TLR4 pathway. For controls, add vehicle (medium with DMSO) instead of inhibitor and/or LPS.

-

Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal time depends on the cytokine being measured (e.g., TNF-α peaks earlier than IL-6).[12]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the LPS-only control. Determine the cellular IC50 value.

Western Blot for IRAK4 Pathway Activation

This protocol allows for the qualitative and semi-quantitative analysis of the phosphorylation status of key proteins in the IRAK4 signaling cascade.

Materials:

-

Cell line (e.g., THP-1 monocytes) or primary cells (e.g., PBMCs).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-